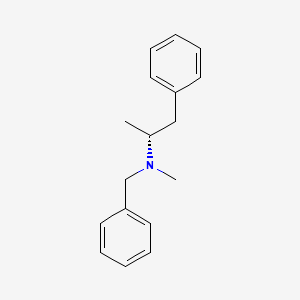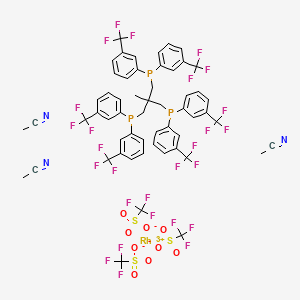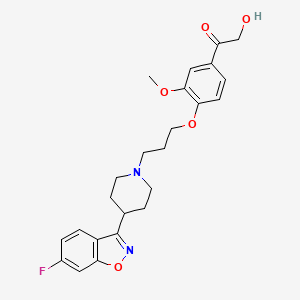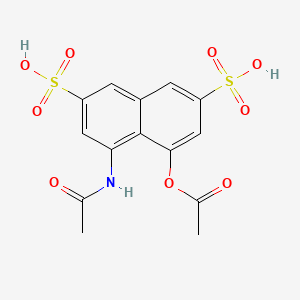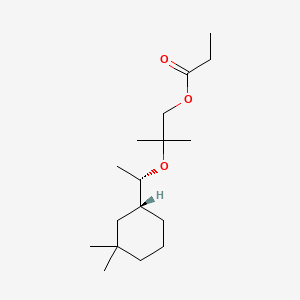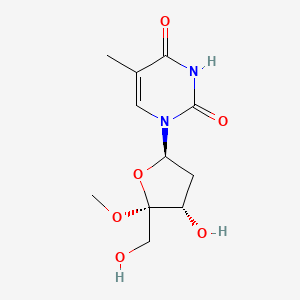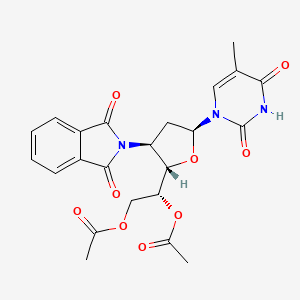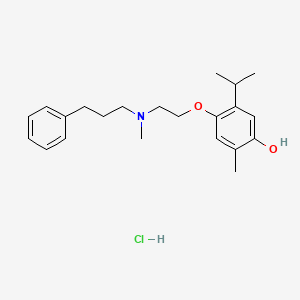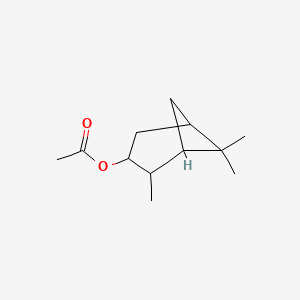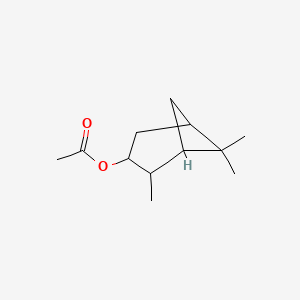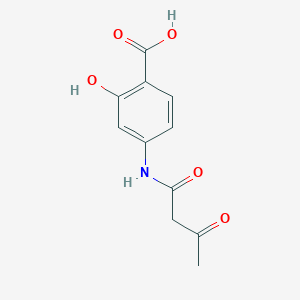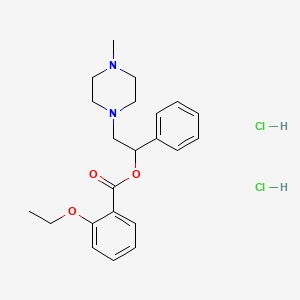
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid ester linked to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride typically involves multiple steps. The process begins with the esterification of benzoic acid with an appropriate alcohol, followed by the introduction of the piperazine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzoic acid, o-ethoxy-, alpha-(4-methyl-1-piperazinylmethyl)benzyl ester, dihydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the dihydrochloride salt form. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
114000-42-9 |
|---|---|
Molecular Formula |
C22H30Cl2N2O3 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1-phenylethyl] 2-ethoxybenzoate;dihydrochloride |
InChI |
InChI=1S/C22H28N2O3.2ClH/c1-3-26-20-12-8-7-11-19(20)22(25)27-21(18-9-5-4-6-10-18)17-24-15-13-23(2)14-16-24;;/h4-12,21H,3,13-17H2,1-2H3;2*1H |
InChI Key |
XRLOOLCRLDTBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC(CN2CCN(CC2)C)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


